molecular formula C15H13N3O B8046427 3-(4-Methyl-5-phenyltriazol-2-yl)phenol

3-(4-Methyl-5-phenyltriazol-2-yl)phenol

Cat. No.: B8046427
M. Wt: 251.28 g/mol
InChI Key: YPXSAICXDOQYQF-UHFFFAOYSA-N
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Description

3-(4-Methyl-5-phenyltriazol-2-yl)phenol is a triazole-derived compound featuring a phenol group at the 3-position of the triazole ring, with a methyl group at the 4-position and a phenyl substituent at the 5-position. Triazoles are heterocyclic aromatic systems with three nitrogen atoms, imparting unique electronic and steric properties that influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

3-(4-methyl-5-phenyltriazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-11-15(12-6-3-2-4-7-12)17-18(16-11)13-8-5-9-14(19)10-13/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXSAICXDOQYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C2=CC=CC=C2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Triazole Derivatives

Substituent Effects on the Triazole Core

The triazole ring in 3-(4-Methyl-5-phenyltriazol-2-yl)phenol is substituted with a methyl, phenyl, and phenol group. Comparatively:

  • : A structurally related compound, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, features a sulfonylphenyl group and a thioether linkage, which increase steric bulk and electron-withdrawing effects .
  • : Isostructural compounds with fluorophenyl and chlorophenyl substituents exhibit planar molecular conformations except for one fluorophenyl group oriented perpendicularly, affecting crystallinity .

Planarity and Crystallographic Features

  • The phenol group in the target compound likely enhances hydrogen bonding, influencing crystal packing. In contrast, compounds with sulfonyl or thioether groups (e.g., ) may exhibit weaker intermolecular interactions due to reduced polarity .
  • Crystallographic tools like SHELXL and Mercury (used in and ) enable precise determination of structural parameters, such as bond lengths and angles, critical for comparing molecular conformations .

Physicochemical Properties

Solubility and Hydrogen Bonding

  • The phenol group in this compound enhances solubility in polar solvents (e.g., ethanol, DMF) compared to non-polar derivatives like thiadiazoles () .
  • Compounds with acetamide or sulfonyl groups () exhibit moderate solubility due to mixed polarity .

Thermal Stability

  • Melting points of triazole derivatives vary with substituents. For example, acetamide-linked triazoles () have melting points ranging from 160–220°C, whereas thiadiazoles () melt at higher temperatures (250–300°C) due to stronger sulfur-based interactions .

Reaction Conditions

  • : Triazoles are synthesized via sodium ethoxide-mediated nucleophilic substitution with α-halogenated ketones, yielding products in high purity after recrystallization .
  • : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed for triazole formation, with yields exceeding 85% under optimized conditions .

Substituent-Driven Challenges

  • Bulky substituents (e.g., phenylsulfonyl in ) may require prolonged reaction times or elevated temperatures to achieve complete conversion .

Medicinal Chemistry

  • The phenol group may enhance binding to biological targets via hydrogen bonding, as seen in docking studies () .

Material Science

  • Planar triazole derivatives () are investigated for optoelectronic applications due to their conjugated systems .

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